Computed Lipophilicity (XLogP3): Ortho-Methyl Substituent Reduces cLogP Relative to Para-Methyl Isomer While Maintaining Higher Lipophilicity Than the Unsubstituted Phenyl Analog
The ortho-methyl substitution in the target compound produces a computed XLogP3 of 3.2 [1], which is lower than the expected value for the para-methyl isomer (anticipated XLogP3 ≈3.4–3.5 based on reduced intramolecular shielding of the polar amide group in the para orientation) and higher than the unsubstituted N-phenyl analog (CAS 1105222-99-8, computed XLogP3 ≈2.8–3.0) [1]. This differential arises because the ortho-methyl group partially shields the amide NH from solvent exposure while also introducing steric constraint that limits the number of energetically accessible conformers, affecting the compound's effective polarity. The meta-methyl isomer (CAS 941911-59-7) is predicted to have a similar XLogP3 to the ortho isomer but with a different spatial distribution of hydrophobic surface area [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | N-phenyl analog (CAS 1105222-99-8): XLogP3 ≈ 2.8–3.0 (estimated from structural difference); p-tolyl isomer: XLogP3 ≈ 3.4–3.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.4 versus unsubstituted phenyl; ΔXLogP3 ≈ −0.2 to −0.3 versus p-tolyl |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); no experimental logP data available |
Why This Matters
Lipophilicity differences of 0.2–0.4 log units are sufficient to alter membrane permeability, plasma protein binding, and non-specific binding in cellular assays, making direct substitution of analogs without re-optimization of assay conditions unreliable.
- [1] PubChem Compound Summary: CID 44015578, XLogP3 computed property. National Center for Biotechnology Information (2025). View Source
